4-Amino-2-chloro-5-iodopyrimidine
CAS No.: 597551-56-9
Cat. No.: VC0112825
Molecular Formula: C4H3ClIN3
Molecular Weight: 255.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 597551-56-9 |
|---|---|
| Molecular Formula | C4H3ClIN3 |
| Molecular Weight | 255.443 |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine |
| Standard InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |
| Standard InChI Key | RAMOUFDZSBRIGR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)Cl)N)I |
Introduction
Chemical Identity and Basic Properties
4-Amino-2-chloro-5-iodopyrimidine, also known as 2-chloro-5-iodopyrimidin-4-amine, is characterized by a pyrimidine core with specific functional group substitutions. The compound features a chlorine atom at the 2-position, an iodine atom at the 5-position, and an amino group at the 4-position of the pyrimidine ring.
Identification Parameters
The compound can be identified through various chemical registries and identifiers as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 597551-56-9 |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine |
| Molecular Formula | C₄H₃ClIN₃ |
| Molecular Weight | 255.44 g/mol |
| InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |
| InChIKey | RAMOUFDZSBRIGR-UHFFFAOYSA-N |
| EC Number | 892-671-9 |
| MDL Number | MFCD08460375 |
| DSSTox Substance ID | DTXSID20661758 |
| Wikidata ID | Q82578914 |
Table 1: Chemical identification parameters for 4-Amino-2-chloro-5-iodopyrimidine
Physical Properties
The physical characteristics of 4-Amino-2-chloro-5-iodopyrimidine are essential for its handling, storage, and application in research settings:
| Property | Description |
|---|---|
| Physical Form | Yellow solid |
| Solubility | Slightly soluble in water; soluble in organic solvents |
| Recommended Storage | Freezer |
| Shipping Temperature | Room temperature |
| Stability | Sensitive to light; store in dark place |
| Purity (Commercial) | ≥97-98% |
Table 2: Physical properties of 4-Amino-2-chloro-5-iodopyrimidine
Structural Features
Chemical Structure
The compound's structure consists of a pyrimidine ring (a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3) with substitutions at positions 2, 4, and 5. The amino group at position 4 provides potential for hydrogen bonding and nucleophilic reactions, while the chlorine at position 2 and iodine at position 5 offer sites for substitution reactions and cross-coupling chemistry .
Structural Characterization
Characterization of 4-Amino-2-chloro-5-iodopyrimidine can be performed using various spectroscopic techniques. While specific spectral data for this exact compound is limited in the search results, related halogenated pyrimidines provide insight into expected characterization patterns:
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Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural confirmation, with the proton of the pyrimidine ring typically appearing as a singlet in the aromatic region (δ ~8.0-8.9 ppm) and the amino protons showing as a broad singlet in the range of δ ~3.5-4.0 ppm .
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Mass spectrometry would show a molecular ion peak at m/z 255, with characteristic isotope patterns for chlorine and iodine.
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Infrared spectroscopy would reveal characteristic bands for N-H stretching (amino group) typically in the region of 3300-3500 cm⁻¹ .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-Amino-2-chloro-5-iodopyrimidine generally follows established methods for halogenated pyrimidines. Based on the synthesis of similar compounds, two main approaches can be identified:
From Pyrimidine Precursors
This method involves sequential functionalization of the pyrimidine ring:
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Iodination of an appropriate pyrimidine precursor at the 5-position
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Chlorination at the 2-position using phosphoryl chloride (POCl₃)
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Introduction of the amino group at the 4-position via nucleophilic aromatic substitution
From Uracil Derivatives
An alternative approach starts with a 5-iodouracil derivative:
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Conversion of 5-iodouracil to 2,4-dichloro-5-iodopyrimidine using POCl₃
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Selective amination at the 4-position using ammonia or ammonium hydroxide
| GHS Classification | Hazard Statement | Category |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | 4 |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | 4 |
| Skin Irritation | H315: Causes skin irritation | 2 |
| Eye Irritation | H319: Causes serious eye irritation | 2A |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | 4 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 3 |
Table 3: GHS Hazard Classifications for 4-Amino-2-chloro-5-iodopyrimidine
Precautionary Measures
Based on its hazard classification, the following precautionary measures are recommended:
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Use appropriate personal protective equipment (PPE), including gloves, eye protection, and laboratory coat (P280)
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Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)
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Use only in well-ventilated areas (P271)
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In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)
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Store in a well-ventilated place with container tightly closed (P403+P233)
Applications and Research Significance
Pharmaceutical Applications
4-Amino-2-chloro-5-iodopyrimidine has significant applications in pharmaceutical research:
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Protein Degrader Building Blocks: The compound is classified as a "Protein Degrader Building Block," indicating its potential use in targeted protein degradation approaches, such as PROTAC (Proteolysis Targeting Chimera) technology .
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Antimicrobial Development: Related 5-iodopyrimidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications for 4-Amino-2-chloro-5-iodopyrimidine in this area .
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Medicinal Chemistry: The halogenated positions (2-chloro and 5-iodo) provide synthetic handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery .
Synthetic Utility
The compound serves as a valuable intermediate in organic synthesis due to several features:
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Cross-Coupling Partner: The iodine at the 5-position is an excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings)
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Nucleophilic Substitution: The chlorine at the 2-position can undergo nucleophilic aromatic substitution with various nucleophiles, enabling further derivatization
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Scaffold Construction: The compound can serve as a building block for constructing more complex heterocyclic systems with potential biological activities
Structural Analogs and Comparative Properties
Related Halogenated Pyrimidines
Several structural analogs of 4-Amino-2-chloro-5-iodopyrimidine have been reported, with different substitution patterns or alternative halogens:
| Compound | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|
| 4-Amino-2-chloro-5-fluoropyrimidine | C₄H₃ClFN₃ | 147.54 g/mol | Contains fluorine instead of iodine at position 5 |
| 4-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 g/mol | Pyridine core instead of pyrimidine; no halogen at position 5 |
| 2-Chloro-4-nitropyridine | Variable | Variable | Contains nitro group instead of amino group |
| 4-Chloro-5-iodo-2-benzylthiopyrimidine | Variable | Variable | Different substitution pattern; precursor in synthesis |
Table 4: Structural analogs of 4-Amino-2-chloro-5-iodopyrimidine
Structure-Property Relationships
The different halogens and substitution patterns significantly impact the properties and reactivity of these compounds:
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Reactivity: Iodine-substituted compounds (like 4-Amino-2-chloro-5-iodopyrimidine) generally show greater reactivity in cross-coupling reactions compared to fluorine analogs due to the weaker carbon-iodine bond .
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Physical Properties: The molecular weight increases significantly with iodine substitution (255.44 g/mol) compared to fluorine analogs (147.54 g/mol), affecting properties such as solubility and volatility .
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Biological Activity: Different halogen substitutions can significantly impact biological activity profiles, with each halogen imparting different electronic, steric, and lipophilic characteristics to the molecule .
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